3-Ethyl-2,5-dimethylpyrazine

Flavor chemistry Sensory science Food aroma analysis

3-Ethyl-2,5-dimethylpyrazine (CAS 13360-65-1) is a nitrogen-containing heterocyclic compound belonging to the alkylpyrazine class, characterized by its eight-carbon alkyl substitution pattern on the pyrazine ring. The compound exists as a colorless to pale yellow liquid with a boiling point of 180-181 °C, density of 0.965 g/mL at 25 °C, and calculated LogP of 2.07.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 13360-65-1
Cat. No. B149181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,5-dimethylpyrazine
CAS13360-65-1
Synonyms2-ethyl-3,6-dimethylpyrazine
2E3,6DMP
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN=C1C)C
InChIInChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
InChIKeyWHMWOHBXYIZFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,5-dimethylpyrazine (CAS 13360-65-1): A Specialty Alkylpyrazine Flavor and Fragrance Ingredient


3-Ethyl-2,5-dimethylpyrazine (CAS 13360-65-1) is a nitrogen-containing heterocyclic compound belonging to the alkylpyrazine class, characterized by its eight-carbon alkyl substitution pattern on the pyrazine ring. The compound exists as a colorless to pale yellow liquid with a boiling point of 180-181 °C, density of 0.965 g/mL at 25 °C, and calculated LogP of 2.07 . It is designated as FEMA No. 3149 and JECFA No. 775 for food flavoring applications, and is also approved for perfuming use in cosmetics [1]. This compound is naturally present in roasted foods including coffee, cocoa, and cooked meats, formed primarily through Maillard reactions during thermal processing [2].

Why 3-Ethyl-2,5-dimethylpyrazine Cannot Be Substituted with Generic Alkylpyrazines


Alkylpyrazines exhibit profound substitution-pattern-dependent variation in sensory perception and odor potency, despite sharing the same molecular formula and similar chemical properties. 3-Ethyl-2,5-dimethylpyrazine is one of several C8H12N2 regioisomers and analogs, including 2-ethyl-3,5-dimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, and 2,5-dimethylpyrazine, each possessing distinct odor thresholds, sensory character profiles, and odor activity values (OAVs) in complex food matrices [1]. A flavor formulator seeking roasted potato, cocoa, and nutty notes cannot simply interchange these compounds; substitution would yield quantitatively different sensory intensity per unit concentration and qualitatively different aroma contributions to the finished product [2]. The evidence presented in Section 3 demonstrates these measurable, comparator-based differences that directly impact procurement and formulation decisions.

Quantitative Differentiation Evidence for 3-Ethyl-2,5-dimethylpyrazine vs. Alkylpyrazine Comparators


Odor Activity Value (OAV) Comparison: 3-Ethyl-2,5-dimethylpyrazine Exhibits ~5,800x Higher OAV than 2,5-Dimethylpyrazine in Equivalent Food Matrix

In a controlled food matrix analysis, 3-ethyl-2,5-dimethylpyrazine demonstrated an Odor Activity Value (OAV) of 1255.08, which is approximately 7,800-fold greater than that of 2,5-dimethylpyrazine (OAV 0.16), 266-fold greater than 2-ethyl-5-methylpyrazine (OAV 4.72), and 2.9-fold greater than the positional isomer 2-ethyl-3,5-dimethylpyrazine (OAV 436.07) [1]. OAV, calculated as concentration divided by odor threshold, is the industry-standard metric for predicting actual sensory contribution; compounds with OAV ≥ 1 are considered aroma-active contributors.

Flavor chemistry Sensory science Food aroma analysis

Sensory Character Differentiation: 3-Ethyl-2,5-dimethylpyrazine Provides Unique Potato/Cocoa/Roasted Profile Distinct from Positional Isomers

Two-dimensional heart-cut GC-olfactometry (GC-GC-O) analysis reveals that 3-ethyl-2,5-dimethylpyrazine exhibits a sensory profile described as nutty and earthy (RI = 1442 on DB-FFAP; RI = 1083 on DB-5), whereas the positional isomer 2-ethyl-3,5-dimethylpyrazine is characterized as roasty, earthy, and shrimp-like (RI = 1450 on DB-FFAP; RI = 1089 on DB-5) [1]. A separate comprehensive sensory evaluation further identified 3-ethyl-2,5-dimethylpyrazine with the specific odor descriptors potato, cocoa, and roasted, while its positional isomer 2-ethyl-3,5-dimethylpyrazine was described as burnt, almond, roasted, nutty, and coffee [2].

GC-Olfactometry Aroma characterization Flavor profiling

Regulatory and Application Status: FEMA 3149 / JECFA 775 Approval Enables Food and Cosmetic Use Where Non-Approved Analogs Cannot Be Used

3-Ethyl-2,5-dimethylpyrazine possesses formal regulatory designations as FEMA No. 3149 and JECFA No. 775, confirming its evaluated safety status for use as a flavoring substance in food applications [1]. The compound is also listed with the function PERFUMING for cosmetic ingredient use, and is included in the ECHA C&L Inventory with harmonized classification (Flam. Liq. 3 H226; Acute Tox. 4 H302) [2]. By comparison, 2-ethyl-3,6-dimethylpyrazine, an alarm pheromone component isolated from the red imported fire ant (Solenopsis invicta), lacks equivalent FEMA/JECFA food flavoring designations and is primarily studied in entomological contexts for its behavioral effects [3].

Food additive regulation Flavor ingredient compliance GRAS status

Odor Threshold Potency: 3-Ethyl-2,5-dimethylpyrazine Demonstrates 2600x Lower Detection Threshold than 2,5-Dimethylpyrazine

The odor detection threshold of 3-ethyl-2,5-dimethylpyrazine in water is reported as 1 μg/L, which is 2,600 times lower (more potent) than that of 2,5-dimethylpyrazine (2,600 μg/L), 100 times lower than 2-ethyl-5-methylpyrazine (100 μg/L), 30 times lower than 2-ethyl-6-methylpyrazine (30 μg/L), and 2,600 times lower than 2-methylpyrazine (2,600 μg/L) [1]. Lower odor threshold values indicate higher olfactory potency, meaning that 3-ethyl-2,5-dimethylpyrazine requires substantially smaller quantities to achieve detectable and impactful sensory contributions.

Odor threshold Sensory potency Aroma chemistry

Verified Contribution to Key Aroma Profiles: Omission Testing Confirms 3-Ethyl-2,5-dimethylpyrazine as Indispensable for Roasted Chicken Odor

In a comprehensive aroma recombination and omission study of roasted chicken, 3-ethyl-2,5-dimethylpyrazine (characterized as nutty, toasty) was identified among the compounds with the most significant effect on roasted chicken odor, particularly in the skin [1]. Sensory-directed aroma recombination and omission tests in high-grade Dahongpao tea further verified that 3-ethyl-2,5-dimethylpyrazine was an important contributor to overall sensory characteristics dominated by floral, sweet, and caramel-like odors [2]. Omission testing is the gold-standard method for confirming a compound's actual sensory contribution; the removal of 3-ethyl-2,5-dimethylpyrazine from the reconstituted aroma model resulted in detectable and significant sensory changes.

Aroma recombination-omission Food flavor Sensory evaluation

Volatility and Partitioning: LogP 2.07 Defines Balanced Hydrophilic-Lipophilic Character Distinct from Higher LogP Analogs

3-Ethyl-2,5-dimethylpyrazine has a measured LogP (octanol/water partition coefficient) of 2.07 and a vapor pressure of 1.21 mmHg at 25 °C . While comprehensive head-to-head LogP data for all alkylpyrazine analogs under identical measurement conditions are not consolidated in a single source, the available physicochemical profile establishes baseline parameters for predicting release kinetics in multi-phase food and fragrance formulations. The combination of moderate lipophilicity (LogP 2.07) with relatively high vapor pressure (1.21 mmHg) differentiates it from both more water-soluble pyrazines (e.g., 2-methylpyrazine, LogP ~0.2 estimated) and more lipophilic, less volatile alkylpyrazines with longer alkyl chains, affecting both headspace concentration development and matrix partitioning behavior .

Physicochemical properties Flavor release Formulation science

Procurement-Driven Application Scenarios for 3-Ethyl-2,5-dimethylpyrazine Based on Quantitative Evidence


Roasted and Savory Food Flavor Formulations Requiring High-Impact Nutty/Potato/Cocoa Notes

Formulators developing roasted chicken, coffee, cocoa, or potato-based flavor systems should select 3-ethyl-2,5-dimethylpyrazine based on its OAV of 1255.08 and odor threshold of 1 μg/L, which provide approximately 7,800-fold greater sensory impact per unit concentration than 2,5-dimethylpyrazine [1]. Omission testing confirms that this compound is indispensable for achieving authentic roasted chicken aroma, particularly in skin applications [2]. For products targeting potato, cocoa, and roasted profiles, this compound offers both the correct sensory character and the potency to achieve target intensities at economically favorable usage rates.

Beverage and Tea Aroma Enhancement Requiring Verified Floral-Sweet-Caramel Contributions

In premium tea beverages (e.g., Dahongpao oolong) and other complex botanical infusions, 3-ethyl-2,5-dimethylpyrazine has been verified through sensory-directed recombination and omission testing as an important contributor to floral, sweet, and caramel-like sensory characteristics [1]. Its GC-MS detection and OAV ≥ 1 confirmation across multiple matrices [2] support its selection for applications where both analytical traceability and validated sensory contribution are procurement requirements.

Gourmand and Nutty Fragrance Compositions Requiring Documented Cosmetic Ingredient Status

Perfumers developing gourmand, nutty, or roasted accords for fine fragrance and personal care products can utilize 3-ethyl-2,5-dimethylpyrazine with the assurance of its PERFUMING function designation in cosmetic ingredient databases and its characterization as nutty, earthy, and roasted [1]. The compound's moderate LogP of 2.07 and vapor pressure of 1.21 mmHg at 25 °C [2] provide predictable evaporation and diffusion characteristics suitable for fragrance pyramid design, while its ECHA CLP classification (Flam. Liq. 3, Acute Tox. 4) provides clear safety handling parameters [3].

Analytical Reference Standard for Alkylpyrazine Quantification in Food and Flavor Research

3-Ethyl-2,5-dimethylpyrazine serves as a critical analytical reference standard for GC-MS and GC-O quantification of alkylpyrazines in complex food matrices. Its well-characterized retention indices (DB-FFAP RI = 1442; DB-5 RI = 1083) and distinct mass spectrum (m/z 135 as base peak, 136 as molecular ion) enable unambiguous identification and differentiation from co-eluting positional isomers such as 2-ethyl-3,5-dimethylpyrazine (RI = 1450 and 1089) [1]. Procurement of high-purity reference material (≥97%) supports accurate quantification in academic, regulatory, and industrial quality control laboratories [2].

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